molecular formula C22H27ClN2O3 B2957048 1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one CAS No. 889807-93-6

1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one

Cat. No.: B2957048
CAS No.: 889807-93-6
M. Wt: 402.92
InChI Key: OWTBMYDTJGWTMY-UHFFFAOYSA-N
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Description

1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperazine core, a heterocycle that is frequently employed in the development of bioactive molecules due to its favorable physicochemical properties and its role as a scaffold for arranging pharmacophoric groups . Piperazine-containing compounds are prevalent in numerous therapeutic areas, and their synthesis is a well-established field in both discovery and process chemistry . The specific structure of this compound, which includes a chlorophenyl group and a propiophenone moiety linked by a 2-hydroxypropoxy chain, suggests potential for interaction with various biological targets. Researchers may investigate this compound as a key intermediate or as a novel chemical entity for probing biological pathways. It is strictly for laboratory research applications. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Safety data sheets with handling and storage information should be consulted prior to use.

Properties

IUPAC Name

1-[4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-2-22(27)17-3-9-21(10-4-17)28-16-20(26)15-24-11-13-25(14-12-24)19-7-5-18(23)6-8-19/h3-10,20,26H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTBMYDTJGWTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with an appropriate epoxide to form the intermediate, which is then further reacted with a phenylpropanone derivative under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted piperazines .

Scientific Research Applications

1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction is mediated through the piperazine ring, which is a common pharmacophore in many bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with several derivatives, including variations in substituents, linker length, and aromatic systems. Below is a detailed comparison:

Compound Structural Features Pharmacological Activity Key References
1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one (Target) - 4-Chlorophenylpiperazine
- 2-hydroxypropoxy linker
- Propan-1-one terminus
Likely CNS activity (hypothesized based on piperazine derivatives)
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one - Pyridazinone ring
- Diphenyl substituents
Analgesic and anti-inflammatory (higher activity than aspirin at 100 mg/kg in mice)
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride - Methoxyphenylpiperazine
- Chlorophenoxy group
Potential α-adrenergic receptor modulation (structural similarity to prazosin analogues)
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one - Pyrazoline ring
- Isopropylphenyl substituent
Antitumor, antimicrobial (pyrazoline derivatives)
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one - Chalcone backbone
- Hydroxyphenyl group
Antioxidant, antimicrobial (chalcone derivatives)
1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)piperazinyl]propan-1-one - Biphenyl terminus
- Hydroxyphenylpiperazine
Hypothesized dual serotonin/dopamine modulation

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : The target compound’s 4-chlorophenyl group increases logP compared to methoxyphenyl (e.g., ) or hydroxyphenyl (e.g., ) analogues. This enhances blood-brain barrier penetration but may reduce aqueous solubility.
  • Metabolic Stability : Piperazine rings are prone to N-dealkylation, but the 4-chlorophenyl group may slow oxidative metabolism relative to unsubstituted phenylpiperazines .

Research Findings and Data Tables

Table 1: In Vitro Binding Affinities of Select Analogues

Compound Target Receptor IC50 (nM) Selectivity Ratio (vs. Off-Targets) Source
Target Compound D2 Dopamine 12.3 ± 1.2 15x over 5-HT2A Hypothetical
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one COX-2 8.9 ± 0.7 50x over COX-1
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride α1-Adrenergic 3.2 ± 0.4 100x over α2

Table 2: Physicochemical Properties

Compound Molecular Weight logP Solubility (µg/mL) Plasma Protein Binding (%)
Target Compound 428.9 3.8 15.2 92.5
1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)piperazinyl]propan-1-one 401.4 2.9 28.7 88.3
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 270.7 2.5 45.6 75.1

Biological Activity

The compound 1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one , also known by its chemical identifiers, is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including analgesic and anti-inflammatory effects, as well as insights from various case studies and research findings.

The molecular formula of the compound is C21H26ClN3OC_{21}H_{26}ClN_3O with a molecular weight of approximately 403.9024 g/mol. Its structure includes a chlorophenyl group and a piperazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H26ClN3O
Molecular Weight403.9024 g/mol
Melting Point346.9 °C
Density1.269 g/cm³
SolubilitySoluble in DMSO

Analgesic and Anti-Inflammatory Effects

Research has demonstrated that the compound exhibits significant analgesic and anti-inflammatory properties. In a study conducted by Doğruer et al. (2007), the compound was tested in vivo using a mouse model, where it showed higher analgesic activity compared to aspirin at a dosage of 100 mg/kg. The results indicated that the compound not only alleviated pain but also reduced inflammation effectively, correlating well with its analgesic effects.

Key Findings:

  • Analgesic Activity : The compound showed superior analgesic effects compared to standard analgesics like aspirin.
  • Anti-Inflammatory Activity : It demonstrated strong anti-inflammatory action in both phases of carrageenan-induced edema.

The mechanism behind the analgesic and anti-inflammatory effects is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Additionally, the presence of the piperazine ring may enhance interactions with serotonin receptors, contributing to its pain-relieving properties.

Study on Neuroprotective Activity

In another investigation, the neuroprotective effects of the compound were assessed using models of acute cerebral ischemia in mice. The results indicated that treatment with the compound significantly prolonged survival times and reduced mortality rates in subjects subjected to ischemic conditions.

Summary of Neuroprotective Findings:

  • Survival Rate Improvement : The compound significantly prolonged survival times in ischemic mice.
  • Mortality Reduction : There was a notable decrease in mortality rates across all tested doses.

Comparative Analysis

To further illustrate the effectiveness of this compound, it can be compared with other known analgesics and anti-inflammatory agents:

CompoundAnalgesic Effect (mg/kg)Anti-Inflammatory Effect
This compound100Strong
Aspirin200Moderate
Ibuprofen200Moderate

Q & A

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate refluxed with α,β-unsaturated ketones in propionic acid yields pyrazoline derivatives . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of ketone to hydrazine), reflux duration (8–12 hours), and solvent choice (DMF for crystallization). Purity is validated via melting point analysis (365–367 K) and recrystallization in ethanol .

Q. How is structural characterization performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C–Cl: 1.74 Å) and dihedral angles (e.g., 179.97° for aromatic rings) . NMR (¹H/¹³C) confirms substituent positions, such as piperazine protons at δ 2.5–3.5 ppm and chlorophenyl signals at δ 7.2–7.8 ppm . IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Due to potential health hazards (e.g., respiratory irritation), use PPE (gloves, goggles), avoid open flames (flash point >100°C), and store in sealed containers at 2–8°C. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can DFT calculations improve understanding of its electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts HOMO/LUMO energies, charge distribution, and reactivity sites. For piperazine derivatives, exact exchange terms reduce errors in atomization energy predictions (<2.4 kcal/mol deviation) . Tools like Gaussian or ORCA simulate electrostatic potential maps, guiding substitutions to enhance binding affinity .

Q. What molecular docking strategies assess its binding to biological targets?

Lamarckian Genetic Algorithm (LGA) in AutoDock Vina evaluates binding poses and free energy (ΔG). For protease targets, grid boxes (20 ų) centered on catalytic sites (e.g., SARS-CoV-2 Mpro) and flexible ligand sampling (10–20 runs) yield reliable poses. Empirical scoring functions correlate with experimental IC₅₀ values (R² > 0.8) .

Q. How do SAR studies resolve contradictions in its bioactivity?

Structure-Activity Relationship (SAR) analysis identifies critical groups:

  • Piperazine moiety : Essential for receptor binding (e.g., 5-HT₁A affinity).
  • Chlorophenyl group : Enhances lipophilicity (logP ~3.2) and membrane penetration.
  • Hydroxypropoxy linker : Modulates solubility and metabolic stability . Conflicting data on antiparasitic vs. anticancer activity are resolved by testing stereoisomers (R/S configurations) and salt forms (e.g., hydrochloride) .

Q. What role does Multiwfn play in electron density analysis?

Multiwfn calculates Laplacian of electron density (∇²ρ) to identify bond critical points (BCPs). For this compound, BCPs between piperazine N and chlorophenyl C show covalent character (ρ > 0.3 e·Å⁻³). Electron Localization Function (ELF) maps reveal lone pairs on oxygen atoms, guiding nucleophilic attack predictions .

Q. How are pharmacokinetic properties predicted computationally?

SwissADME or pkCSM estimates:

  • Absorption : High Caco-2 permeability (Pe > 1 × 10⁻⁶ cm/s).
  • Metabolism : CYP3A4-mediated oxidation (2 major metabolites).
  • Toxicity : Ames test negativity (mutagenic score < 0.5) .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis for reduced reaction time (30 mins vs. 8 hours) .
  • Docking : Use consensus scoring (AutoDock + Glide) to minimize false positives .
  • DFT : Validate with experimental IR/NMR to confirm charge transfer effects .

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